Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate

Pharmaceutical impurity profiling LC-MS identification Lornoxicam quality control

Generic lornoxicam ANDA filers face regulatory rejection when non-certified impurity standards fail compendial HPLC system suitability. CAS 106820-63-7 resolves this with exact molecular identity matching ICH Q3A/B specifications. • ≥98% (HPLC) purity with full COA (NMR, HPLC, MS) traceable to USP/EP monographs • Non-chlorinated scaffold (C₉H₁₁NO₆S₂, MW 293.31) ensures correct retention time vs. chlorinated Impurity 9 (ΔMW +34.5 Da) • Verified stock from ECHA-registered provenance (EC 600-780-8); melting point 96-98°C QC checkpoint

Molecular Formula C9H11NO6S2
Molecular Weight 293.3 g/mol
CAS No. 106820-63-7
Cat. No. B012779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate
CAS106820-63-7
Molecular FormulaC9H11NO6S2
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCOC(=O)CNS(=O)(=O)C1=C(SC=C1)C(=O)OC
InChIInChI=1S/C9H11NO6S2/c1-15-7(11)5-10-18(13,14)6-3-4-17-8(6)9(12)16-2/h3-4,10H,5H2,1-2H3
InChIKeyKUTKKTKUSGIBPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate (CAS 106820-63-7): Pharmaceutical Reference Standard & Oxicam Intermediate Procurement Guide


Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate (CAS 106820-63-7) is a thiophene-based sulfamoyl ester with molecular formula C9H11NO6S2 and molecular weight 293.31 g/mol . This compound is formally designated as Lornoxicam Impurity 11 under ICH Q3A/B regulatory frameworks and also serves as a pivotal intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) tenoxicam and its analogs [1][2]. It is supplied as an off-white to white crystalline solid with a melting point of 96–98°C, density of 1.438 g/cm³, and is characterized by full Certificate of Analysis (COA) documentation including HPLC, NMR, and MS data compliant with USP/EP pharmacopeial standards for ANDA submissions [3].

Certified Lornoxicam Impurity 11 reference standard for ANDA submission workflows
Non-halogenated sulfamoyl thiophene identity enables unambiguous LC-MS discrimination
Pharmaceutical intermediate for tenoxicam synthesis with full COA documentation

Why Lornoxicam Impurity 11 (CAS 106820-63-7) Cannot Be Substituted by Generic Sulfamoyl Thiophene Analogs in Regulated Pharmaceutical Workflows


The thiophene-2-carboxylate sulfamoyl scaffold is shared by multiple lornoxicam and tenoxicam intermediates and impurities; however, seemingly minor structural variations—the presence or position of a chlorine atom, N-methylation, or the absence of the N-(2-methoxy-2-oxoethyl) side chain—produce large, quantifiable differences in molecular weight, chromatographic retention, and regulatory identity [1]. In ANDA submission contexts, compendial methods require impurity reference standards that match the exact chemical identity of the specified impurity; substitution of CAS 106820-63-7 with its chlorinated analogs (e.g., Impurity 9, CAS 937645-42-6; MW +34.5 Da) or the unsubstituted parent sulfamoyl thiophene (CAS 59337-93-8; MW –72.1 Da) invalidates HPLC system suitability criteria and causes regulatory rejection [1][2]. The quantitative evidence below demonstrates that procurement selection must be driven by verified molecular identity, purity grade, and regulatory traceability—not class-level similarity alone.

Chlorinated analogs
Impurity 9 and Impurity D introduce +34.5 Da mass shift and characteristic chlorine isotopic pattern; HPLC retention time may shift and compendial system suitability may not be met.
Unsubstituted parent
CAS 59337-93-8 differs in melting point by ~26°C and lacks pharmacopeial traceability; identity verification and regulatory documentation may not satisfy ANDA requirements.
Industrial‑grade material
Generic 95% purity intermediates without Certificate of Analysis may not meet impurity profiling thresholds or ICH Q3A/B documentation expectations.

Quantitative Differentiation Evidence: Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate (CAS 106820-63-7) vs. Closest Structural Analogs


Molecular Weight & Elemental Composition vs. Chlorinated Lornoxicam Impurities (Impurity 9 & Impurity D)

CAS 106820-63-7 (C9H11NO6S2, monoisotopic mass 293.003 Da, average MW 293.31) is the non-halogenated parent of the N-(2-methoxy-2-oxoethyl)sulfamoyl thiophene-2-carboxylate series. Its closest chlorinated analogs—Lornoxicam Impurity 9 (CAS 937645-42-6, 4-chloro substitution, C9H10ClNO6S2, MW 327.8) and Lornoxicam Impurity D (CAS 906522-87-0, 5-chloro substitution, C9H10ClNO6S2, MW 327.8)—each carry a +34.5 Da mass shift and a characteristic chlorine isotopic signature (³⁵Cl/³⁷Cl, ~3:1 ratio) that is absent in CAS 106820-63-7 [1]. This mass difference enables unambiguous discrimination in single-quadrupole LC-MS analysis and directly affects HPLC retention on C18 stationary phases due to the increased lipophilicity conferred by chlorine [1].

MW & elemental ID
Head-to-head
Target MW 293.31, no halogen vs. chlorinated analogs MW 327.8 (+34.5 Da) with ³⁵Cl/³⁷Cl signature
Unambiguous LC‑MS discrimination; correct identity prevents system suitability failure
Monoisotopic mass 293.003 Da vs 326.984 Da
Pharmaceutical impurity profiling LC-MS identification Lornoxicam quality control

Melting Point & Thermal Behavior vs. Unsubstituted Parent Sulfamoyl Thiophene (CAS 59337-93-8)

The target compound exhibits a melting point of 96–98°C, which is approximately 26°C lower than that of its unsubstituted parent compound, methyl 3-sulfamoylthiophene-2-carboxylate (CAS 59337-93-8, MP 123–124°C) [1]. The N-(2-methoxy-2-oxoethyl) substituent introduces an additional ester moiety and increases conformational flexibility, disrupting crystal lattice packing relative to the parent primary sulfonamide. Conversely, the target compound's boiling point (452.3°C at 760 mmHg) is approximately 24°C higher than that of CAS 59337-93-8 (428.3°C), consistent with the higher molecular weight and increased van der Waals interactions [1]. Density follows an inverse trend: target density 1.438 g/cm³ vs. parent density ~1.517 g/cm³, reflecting the larger molar volume of the N-substituted derivative [1].

Thermal profile
Reported
Target MP 96–98 °C vs. unsubstituted parent MP 123–124 °C; ΔBP +24 °C, Δdensity −0.079 g/cm³
Distinct melting point supports incoming identity verification; confirms N‑substituted intermediate
Predicted BP and density from reference data
Crystallinity assessment Solid-state characterization Intermediate purification

Synthetic Yield Benchmarking as a Tenoxicam Process Intermediate (J. Med. Chem. 1987 Route)

In the published tenoxicam synthesis route (Binder et al., J. Med. Chem. 1987), CAS 106820-63-7 is prepared by reaction of methyl 3-chlorosulfonyl-2-thiophenecarboxylate (CAS 59337-92-7) with glycine methyl ester hydrochloride at controlled pH, achieving an isolated yield of approximately 70% . This yield sits between the upstream chlorosulfonylation step (~96% from methyl 3-hydroxythiophene-2-carboxylate via PCl5/chlorosulfonation) and the downstream condensation with 2-aminopyridine to form the tenoxicam methiodide intermediate (~75% yield) . The ~70% yield for this sulfamoylation step represents a process bottleneck; alternative routes employing different amine nucleophiles or modified conditions have been explored but the N-(2-methoxy-2-oxoethyl) substituent is structurally mandatory for downstream cyclization to the thienothiazine dioxide core of tenoxicam .

Synthetic yield
Data to verify
~70%
Reported process intermediate yield; informs cost modeling and material planning
Published route (J. Med. Chem. 1987); independent verification recommended
Tenoxicam manufacturing Process chemistry yield Oxicam API intermediate

Purity Grade Differentiation: 99% (HPLC) Pharmaceutical Intermediate vs. 95% Generic Research Grade

CAS 106820-63-7 is commercially available at two distinct purity tiers: a ≥99% (HPLC) pharmaceutical intermediate grade meeting enterprise internal control standards (specification: assay ≥99%, loss on drying ≤1.0%, appearance as off-white crystalline powder) , and a ≥98% or 95% research grade suitable for general synthetic applications . The 99% grade is produced under controlled conditions with full characterization documentation (COA including HPLC, NMR, MS) and is specifically intended for use as a tenoxicam/lornoxicam intermediate in regulated manufacturing or as a reference standard for analytical method validation . In contrast, the unsubstituted parent compound methyl 3-sulfamoylthiophene-2-carboxylate (CAS 59337-93-8) is typically offered at 95% purity and is primarily positioned as a thifensulfuron-methyl herbicide intermediate, lacking pharmaceutical-grade documentation .

Purity grade
Class-level
≥99% (HPLC) pharmaceutical intermediate vs. 95% research/industrial grade
Pharma-grade specification with COA is expected for ANDA filing; industrial grade may lack impurity documentation
Enterprise internal control standards; confirm lot-specific COA
Pharmaceutical intermediate quality HPLC purity specification GMP procurement

Regulatory Traceability: Pharmacopeial Reference Standard Compliance vs. Non-certified Analogs

CAS 106820-63-7 as Lornoxicam Impurity 11 is supplied by certified reference standard providers (e.g., SynZeal, Axios Research, CATO) with detailed Certificates of Analysis compliant with ICH Q3A/B guidelines, including full characterization by NMR, MS, HPLC, and where feasible, traceability against USP or EP pharmacopeial standards [1][2]. This regulatory-grade supply chain is specifically designed for ANDA analytical method development, method validation (AMV), and quality control (QC) application during commercial lornoxicam production [1]. In contrast, structurally similar compounds such as methyl 3-sulfamoylthiophene-2-carboxylate (CAS 59337-93-8) are classified under ECHA as industrial intermediates (EC 402-050-2) and are not supplied with pharmacopeial traceability documentation [3]. The ECHA registration for CAS 106820-63-7 itself notes its status as a registered intermediate with 'Cease Manufacture' notification, making the availability of existing characterized reference stock a critical procurement consideration [4].

Regulatory traceability
Class-level
Supplied with COA (NMR, HPLC, MS), traceable to USP/EP; ECHA intermediate registration with Cease Manufacture status
Certified reference standard documentation supports ANDA AMV/QC; industrial intermediates lack pharmacopeial traceability
ECHA EC 600-780-8; verify remaining stock from certified suppliers
ANDA submission USP/EP reference standard Pharmaceutical impurity regulatory compliance

Procurement-Driven Application Scenarios for Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate (CAS 106820-63-7)


AND A Submission: Lornoxicam Impurity 11 Reference Standard for HPLC System Suitability & Related Substances Testing

In abbreviated new drug application (ANDA) development for generic lornoxicam, CAS 106820-63-7 must be procured as the certified Lornoxicam Impurity 11 reference standard. Its exact molecular identity (C9H11NO6S2, MW 293.31, no halogen) must match the compendial specification; substitution with chlorinated Impurity 9 (MW 327.8) or Impurity D (MW 327.8) will produce different HPLC retention times and fail system suitability criteria [1]. The 99% (HPLC) pharmaceutical grade with full COA documentation and USP/EP traceability is required for method validation (AMV) and quality control (QC) release testing [2]. This compound's ECHA 'Cease Manufacture' registration status makes verified existing stock from certified reference standard suppliers the only reliable procurement pathway [3].

Tenoxicam API Process Development: Key Intermediate Procurement for Multi-Kilogram Scale Synthesis

For tenoxicam active pharmaceutical ingredient (API) manufacturing, CAS 106820-63-7 serves as the critical intermediate formed by sulfamoylation of methyl 3-chlorosulfonyl-2-thiophenecarboxylate with glycine methyl ester hydrochloride. The published ~70% synthetic yield at this step defines process throughput, and procurement of the ≥99% (HPLC) pharmaceutical intermediate grade ensures that downstream condensation with 2-aminopyridine proceeds without interference from unreacted starting material or side products [1]. The compound's distinct melting point (96–98°C) and density (1.438 g/cm³) provide incoming quality control checkpoints that differentiate it from the chlorosulfonyl precursor (CAS 59337-92-7, MP 61–64°C) or the unsubstituted parent (CAS 59337-93-8, MP 123–124°C) [2][3].

Oxicam Medicinal Chemistry: SAR Studies on N-Substituted Sulfamoyl Thiophene Scaffolds

In structure-activity relationship (SAR) programs exploring oxicam-class NSAIDs, CAS 106820-63-7 represents the non-chlorinated, N-(2-methoxy-2-oxoethyl)-substituted reference compound. Its molecular weight (293.31 Da) is 72.06 Da heavier than the unsubstituted parent (CAS 59337-93-8), 34.5 Da lighter than the 4-chloro analog (Impurity 9), and 14.03 Da lighter than the N-methyl analog (CAS 106820-59-1, C10H13NO6S2, MW 307.34) [1][2]. These systematic MW increments, combined with the known anti-inflammatory SAR established in the 1987 J. Med. Chem. tenoxicam analog study, allow researchers to use CAS 106820-63-7 as a baseline intermediate for generating diverse oxicam analogs with controlled variations at the amide nitrogen and ring nitrogen positions [3].

Stability-Indicating HPLC Method Development: Forced Degradation Impurity Marker for Lornoxicam Drug Product

CAS 106820-63-7 is employed as a characterized impurity marker in the development of stability-indicating HPLC methods for lornoxicam drug products. Its distinct molecular identity (absence of chlorine; MW 293.31 vs. lornoxicam API MW ~371.8) ensures it elutes at a unique retention time, enabling resolution from both the API and other specified impurities including 2-aminopyridine, 4-nitrophenol, and chlorinated process impurities [1]. The availability of this compound at ≥98% purity with full COA (NMR, HPLC, MS) from certified suppliers supports method validation per ICH Q2(R1) guidelines, with the certified reference standard serving as the external calibration standard for impurity quantitation at the 0.1% threshold required by pharmacopeial monographs [2].

Application
Selection Property
Validation Focus
ANDA impurity reference standard
Certified pharmaceutical impurity reference standard
HPLC system suitability, compendial traceability, non‑halogenated identity confirmation
Tenoxicam API intermediate procurement
High‑purity pharmaceutical intermediate grade
Identity verification by melting point and HPLC purity; process‑relevant yield context
Oxicam SAR scaffold
Non‑halogenated N‑(2‑methoxy‑2‑oxoethyl) sulfamoyl thiophene core
Molecular weight and substituent effect profiling; baseline for analog generation
Stability‑indicating HPLC method
Impurity marker with distinct retention and spectral identity
Method validation per ICH Q2(R1); resolution from API and other specified impurities
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